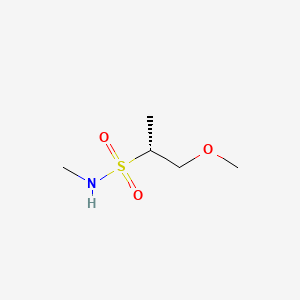

(2R)-1-methoxy-N-methylpropane-2-sulfonamide

Description

Properties

Molecular Formula |

C5H13NO3S |

|---|---|

Molecular Weight |

167.23 g/mol |

IUPAC Name |

(2R)-1-methoxy-N-methylpropane-2-sulfonamide |

InChI |

InChI=1S/C5H13NO3S/c1-5(4-9-3)10(7,8)6-2/h5-6H,4H2,1-3H3/t5-/m1/s1 |

InChI Key |

YGYNIAOIIOVIMP-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@H](COC)S(=O)(=O)NC |

Canonical SMILES |

CC(COC)S(=O)(=O)NC |

Origin of Product |

United States |

Preparation Methods

General Route for Sulfonamide Synthesis

The foundational approach to synthesizing sulfonamides, including (2R)-1-methoxy-N-methylpropane-2-sulfonamide, involves reacting an appropriate amine with a sulfonating agent under controlled conditions. The process typically includes:

- Reacting an amine (preferably with a chiral center, such as (2R)-1-methoxy-N-methylpropane-2-amine) with a sulfonating agent like methanesulfonyl chloride or other sulfonyl chlorides.

- Use of suitable solvents such as toluene, xylene, or diethylbenzene to facilitate the reaction.

- Reaction conditions often involve elevated temperatures (110°C to 160°C) for several hours (3 to 12 hours).

Specific Protocols and Conditions

Based on patent literature, notably US20030236437A1, the synthesis involves:

| Parameter | Details |

|---|---|

| Sulfonating agent | Methanesulfonyl chloride or similar sulfonyl chlorides |

| Reaction temperature | 120°C to 150°C |

| Reaction time | 3 to 12 hours, preferably 4 to 7 hours |

| Solvent | Toluene is preferred, with others like xylene or diethylbenzene also applicable |

| Molar ratio | Sulfonating agent to amine: 1.5 to 4 molar equivalents |

| Additional reagents | N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) as reaction media |

The process involves initially forming the sulfonamide by nucleophilic attack of the amine on the sulfonyl chloride, followed by purification steps such as extraction and chromatography.

Use of Sulfinylamine Intermediates

Role of Sulfinylamines

Recent advancements, as described in ACS publications (e.g., 2019), highlight the use of sulfinylamines as linchpins for constructing sulfonimidamides, which are related to sulfonamides. These intermediates enable modular synthesis with high regio- and stereoselectivity.

Synthesis of Sulfinylamine Intermediates

- Preparation of sulfinylamine from tert-octylamine derivatives involves reactions with Grignard reagents under Lewis acid activation at low temperatures (−78°C to −30°C).

- Reaction conditions include addition of Grignard reagents to sulfinylamine, followed by oxidation or imination steps to generate sulfilimines, which can be further functionalized.

Application to this compound

While direct literature on the exact compound's synthesis via sulfinylamines is limited, the methodology involves:

- Formation of sulfilimine intermediates through imination of sulfinylamines with suitable amines.

- Oxidation steps to convert sulfilimines into sulfonimidamides, which can then be hydrolyzed or methylated to yield the target sulfonamide.

Stereoselective Synthesis Considerations

Given the (2R) stereochemistry, chiral auxiliaries or chiral catalysts may be employed during the synthesis to ensure stereoselectivity, especially during the formation of the chiral center in the propane backbone.

- Chiral auxiliary methods or chiral catalysts such as BINOL derivatives could be used during the sulfonamide formation or subsequent methylation steps.

- Enantioselective imination of sulfinylamines can also be utilized to preserve stereochemistry.

Data Tables Summarizing Key Conditions

| Step | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Sulfonamide formation | Amine + Methanesulfonyl chloride | Toluene | 120°C–150°C | 3–12 hrs | Molar ratio 1.5–4:1 |

| Sulfinylamine synthesis | tert-octylamine + Grignard reagents | Toluene | −78°C to −30°C | Variable | Lewis acid activation |

| Sulfilimine formation | Sulfinylamine + Amine | Toluene | −78°C to 120°C | 6–16 hrs | Under inert atmosphere |

Research Outcomes and Optimization

Research indicates that:

- Temperature control is critical to prevent side reactions and ensure stereochemical integrity.

- Choice of solvent influences yield and purity; toluene remains the solvent of choice for many sulfonamide syntheses.

- Reaction times vary based on scale and reagents but generally span from 4 to 8 hours for optimal conversion.

- Purification typically involves chromatography, with final products characterized by NMR, HRMS, and melting point analysis.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-methoxy-N-methylpropane-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups such as amines.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

(2R)-1-methoxy-N-methylpropane-2-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-1-methoxy-N-methylpropane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds were selected for comparison based on structural motifs (sulfonamide/sulfonate/sulfinamide) and functional group diversity:

Physicochemical Properties

- Sodium 2-methylprop-2-ene-1-sulphonate, being ionic, exhibits high water solubility, typical of sulfonate salts . The sulfinamide derivative () is lipophilic due to phenyl and dichloro groups, favoring solubility in nonpolar solvents .

Acidity :

- Sulfonamides (pKa ~10–11) are weaker acids compared to sulfonic acids (pKa ~1–2) but stronger than sulfinamides (pKa ~12–14). This impacts reactivity in nucleophilic substitutions or salt formation.

Key Research Findings

- Stereochemical Influence : The (2R) configuration of the target compound may enhance target binding specificity compared to racemic mixtures, analogous to the chiral sulfinamide in , which shows enantiomer-dependent bioactivity .

- Functional Group Trade-offs : Sulfonates () offer superior solubility but lack the hydrogen-bonding versatility of sulfonamides. Sulfinamides () provide chiral control but are less acidic than sulfonamides.

Biological Activity

(2R)-1-Methoxy-N-methylpropane-2-sulfonamide, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₅H₁₃NO₃S

- Molecular Weight : 165.23 g/mol

Sulfonamides, including this compound, primarily exert their biological effects through the inhibition of carbonic anhydrases (CAs), which are zinc-containing metalloenzymes involved in various physiological processes such as pH regulation and ion transport.

Inhibition of Carbonic Anhydrases

Research indicates that this compound may selectively inhibit specific isoforms of carbonic anhydrases, notably hCA IX and hCA II. The inhibition of these enzymes can lead to altered tumor microenvironments, affecting cancer cell viability and migration.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 (Colon Cancer) | 20 | Inhibition of hCA IX under hypoxic conditions |

| MDA-MB-231 (Breast Cancer) | 15 | Reversal of acidification in tumor microenvironment |

| MG-63 (Osteosarcoma) | 10 | Concentration-dependent inhibition |

These findings indicate that the compound's efficacy is enhanced under hypoxic conditions, which are common in tumor microenvironments.

Case Studies

- HT-29 Colon Cancer Cells : A study reported that treatment with this compound resulted in a 20% decrease in cell viability at a concentration of 400 µM. This effect was more pronounced under hypoxic conditions compared to normoxic conditions .

- MDA-MB-231 Breast Cancer Cells : The compound showed a significant inhibitory effect on the migration of these cells, suggesting potential applications in preventing metastasis .

- MG-63 Osteosarcoma Cells : The compound exhibited superior inhibitory activity compared to the standard acetazolamide (AZM), particularly under hypoxic conditions, indicating its potential as a therapeutic agent against osteosarcoma .

Q & A

Q. What synthetic routes are commonly employed to prepare (2R)-1-methoxy-N-methylpropane-2-sulfonamide?

The compound is typically synthesized via nucleophilic substitution between a sulfonyl chloride intermediate (e.g., 3-methoxy-2-(methoxymethyl)propane-1-sulfonyl chloride) and N-methylamine. Reaction conditions often involve inert solvents (e.g., dichloromethane) and bases like triethylamine to neutralize HCl byproducts . For stereochemical control, chiral precursors or enantioselective catalysis may be utilized, as seen in analogous sulfonamide syntheses .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- 1H/13C NMR : Assigns protons and carbons, verifying methoxy, methyl, and sulfonamide groups. For example, methoxy protons typically resonate at δ 3.2–3.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₆H₁₅NO₃S: [M+H]+ calc. 206.0851) .

- Chiral HPLC or Polarimetry : Validates the (2R) configuration .

Q. What are the key physicochemical properties influencing its experimental handling?

High boiling solvents (e.g., DMF) are preferred to minimize volatilization during synthesis. The sulfonamide group’s polarity necessitates purification via silica gel chromatography or recrystallization from polar aprotic solvents . Stability studies under acidic/basic conditions are recommended due to potential hydrolysis of the sulfonamide bond .

Advanced Research Questions

Q. How does the (2R) stereochemistry impact reactivity or biological interactions?

The (2R) configuration can influence enantioselective binding to biological targets, such as enzymes with chiral active sites. For example, analogous sulfonamides exhibit stereospecific inhibition of carbonic anhydrase due to spatial alignment of the sulfonamide group with the zinc ion in the active site . Computational docking studies paired with enantiomer-specific activity assays are recommended to validate stereochemical effects .

Q. How should researchers address contradictions in reported synthetic yields or purity?

Variability often arises from differences in reaction conditions (e.g., temperature, solvent purity, or nucleophile excess). Systematic optimization using Design of Experiments (DoE) can identify critical parameters. For instance, highlights hydrolysis conditions (pH, temperature) as key factors in sulfonamide stability .

Q. What advanced strategies enable enantioselective synthesis of this compound?

- Chiral Auxiliaries : Use of (R)- or (S)-sulfinamide intermediates to direct stereochemistry .

- Asymmetric Catalysis : Palladium or organocatalysts can enforce enantioselectivity during sulfonamide bond formation .

- Kinetic Resolution : Separation of enantiomers via chiral stationary-phase chromatography .

Q. What methodologies are recommended for studying its metabolic stability or degradation pathways?

- LC-MS/MS : Tracks metabolic products in vitro (e.g., liver microsome assays).

- Isotope Labeling : ¹³C or ²H labels at the methoxy/methyl groups can elucidate cleavage mechanisms .

- Forced Degradation Studies : Exposure to heat, light, or oxidative conditions identifies stability liabilities .

Methodological Considerations

Q. How can researchers optimize purification to minimize racemization?

- Use low-temperature chromatography (e.g., 4°C) to reduce thermal epimerization.

- Avoid prolonged exposure to acidic/basic conditions during workup .

- Confirm enantiopurity post-purification via circular dichroism (CD) or X-ray crystallography .

Q. What pharmacological targets are plausible for this sulfonamide derivative?

Sulfonamides commonly target enzymes (e.g., carbonic anhydrase, cyclooxygenase) or receptors (e.g., serotonin receptors). Computational screening (e.g., molecular docking with PDB structures) and functional assays (e.g., enzyme inhibition kinetics) are critical for target identification .

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved?

- Compare experimental data with DFT-calculated chemical shifts.

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Cross-validate with independent synthetic batches or published analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.